4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine typically involves the reaction of 4-methylphenylamine with 4,6-dimethylquinoline-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) or a Lewis acid like aluminum chloride (AlCl3). The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid, and heat.
Reduction: H2 gas, Pd/C catalyst, and room temperature.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Scientific Research Applications
4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Medicine: Investigated for its antibacterial and antiviral properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation. Additionally, the compound can interact with bacterial cell membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
4-Hydroxyquinoline: A derivative with significant antibacterial properties.
2-Methylquinoline: Another derivative with potential anticancer activity
Uniqueness
4,6-Dimethyl-N-(4-methylphenyl)quinolin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both methyl and phenyl groups provides a balance between hydrophobic and hydrophilic properties, making it more effective in interacting with biological targets .
Properties
Molecular Formula |
C18H18N2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4,6-dimethyl-N-(4-methylphenyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-12-4-7-15(8-5-12)19-18-11-14(3)16-10-13(2)6-9-17(16)20-18/h4-11H,1-3H3,(H,19,20) |
InChI Key |
QHCRCLVJDSLVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.